2-(1-isocyanatoethyl)oxolane
Description
Contextualizing Novel Bifunctional Monomers in Organic and Polymer Synthesis
Bifunctional monomers are organic compounds that contain two functional groups, which allows them to act as building blocks for step-growth polymers. fiveable.me These monomers are crucial for creating a diverse range of polymeric materials, including linear and cross-linked structures. fiveable.me The specific nature of the functional groups dictates the type of polymerization that can occur, with common examples including polyesters, polyamides, and polyurethanes. fiveable.me
The strategic design of bifunctional monomers is a key area of research. By carefully selecting and combining different functional groups within a single molecule, chemists can tailor the properties of the resulting polymers. acs.orgbohrium.com For instance, the introduction of specific functionalities can influence thermal stability, solubility, and the potential for post-polymerization modification. bohrium.comtandfonline.com The development of bio-based bifunctional monomers is also a growing area of interest, aiming to create more sustainable alternatives to petroleum-based plastics. bohrium.com
Fundamental Principles of Isocyanate Reactivity and Application in Chemical Transformations
Isocyanates are a class of compounds characterized by the -N=C=O functional group. crowdchem.net The carbon atom in this group is highly electrophilic due to its position between two electronegative atoms, nitrogen and oxygen, making it susceptible to nucleophilic attack. crowdchem.netrsc.org This reactivity is fundamental to their wide range of applications in chemical synthesis. novapublishers.com
The reaction of isocyanates with alcohols to form carbamate (B1207046) (urethane) linkages is a cornerstone of polyurethane chemistry. crowdchem.netpoliuretanos.net This reaction is exothermic and can be catalyzed by bases like tertiary amines or organometallic compounds. poliuretanos.net The reactivity of the isocyanate group can be influenced by the electronic nature of its substituent; electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it. rsc.orgchemrxiv.org Isocyanates also react with amines to form ureas and with water to form an unstable carbamic acid that decomposes to an amine and carbon dioxide. researchgate.net These reactions are pivotal in the production of a vast array of materials, including foams, elastomers, coatings, and adhesives. novapublishers.comresearchgate.net
Overview of Oxolane Ring Chemistry and its Role as a Structural Moiety
Oxolane, also known as tetrahydrofuran (B95107) (THF), is a cyclic ether with the formula (CH₂)₄O. wikipedia.orgnih.gov It is a five-membered ring containing four carbon atoms and one oxygen atom. nih.gov The oxolane ring is a common structural feature in many natural products and synthetic compounds. wikipedia.orgnih.gov
As a structural moiety, the oxolane ring is relatively stable and is often used as a solvent in chemical reactions due to its ability to dissolve a wide range of polar and nonpolar compounds. wikipedia.org In the context of a larger molecule, the oxolane ring can influence properties such as solubility and conformation. For instance, the presence of an oxolane ring can impact the biological activity of a compound. nih.gov The chemistry of substituted oxolanes is diverse, with numerous methods developed for their synthesis. wikipedia.org
Identification of Knowledge Gaps and Strategic Research Objectives for 2-(1-isocyanatoethyl)oxolane
A thorough review of the existing scientific literature reveals a significant knowledge gap concerning the specific compound this compound. While general principles of isocyanate and oxolane chemistry are well-established, detailed experimental data and research findings for this particular bifunctional monomer are scarce. This lack of specific information presents a clear opportunity for future research.
Key Knowledge Gaps:
Synthesis and Characterization: Detailed and optimized synthetic routes for this compound are not readily available in the public domain. Comprehensive characterization data, including spectroscopic (NMR, IR, Mass Spectrometry) and physical properties, is needed.
Reactivity Studies: The relative reactivity of the isocyanate group in this compound has not been experimentally determined. Understanding how the oxolane ring influences the electrophilicity of the isocyanate carbon is crucial.
Polymerization Behavior: There is no published research on the polymerization of this compound. Investigating its ability to undergo polymerization, either through the isocyanate group or potentially through ring-opening of the oxolane under specific conditions, is a primary area for exploration.
Material Properties: The properties of polymers derived from this compound are unknown. Research is needed to understand the thermal, mechanical, and chemical properties of these potential new materials.
Strategic Research Objectives:
Develop and optimize a high-yield synthetic pathway for the preparation of this compound.
Conduct comprehensive spectroscopic and physical characterization of the purified monomer.
Investigate the kinetics and thermodynamics of the reaction of this compound with various nucleophiles (e.g., alcohols, amines) to quantify its reactivity.
Explore the polymerization of this compound to synthesize novel polyurethanes and other polymers.
Characterize the resulting polymers to determine their molecular weight, thermal stability, mechanical properties, and solubility.
Evaluate the potential of these new polymers for applications in areas such as coatings, adhesives, or biomedical materials, building on the known applications of isocyanate-based polymers. ontosight.ai
The pursuit of these research objectives will fill the existing knowledge gaps and could lead to the development of new materials with unique properties, driven by the combination of the reactive isocyanate functionality and the stable, polar oxolane moiety.
Structure
3D Structure
Properties
IUPAC Name |
2-(1-isocyanatoethyl)oxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-6(8-5-9)7-3-2-4-10-7/h6-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLNYNXMMOYCHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodologies for 2 1 Isocyanatoethyl Oxolane
Precursor Synthesis and Functional Group Introduction
The foundational step in synthesizing 2-(1-isocyanatoethyl)oxolane is the creation of its amine precursor. This involves forming the oxolane (tetrahydrofuran) ring and attaching the ethylamine (B1201723) side chain with the correct connectivity.
The synthesis of the 1-(oxolan-2-yl)ethylamine scaffold can be approached through various routes. One common strategy involves the modification of commercially available tetrahydrofuran (B95107) derivatives. For instance, 2-acetyltetrahydrofuran can serve as a key intermediate. This ketone can be converted to an oxime, which is then reduced to the target amine, 1-(oxolan-2-yl)ethylamine.
Alternatively, synthetic routes can begin from acyclic precursors. For example, a 1,4-diol derivative can be cyclized to form the tetrahydrofuran ring. nih.gov Functional group manipulations before or after cyclization can then be used to install the ethylamine moiety. Another approach involves the nucleophilic addition of an organometallic reagent, such as an ethyl Grignard reagent, to a 2-formyltetrahydrofuran derivative, followed by conversion of the resulting alcohol to the amine.
Achieving stereochemical control is critical when chiral versions of this compound are desired. The existence of compounds like (1S)-1-(tetrahydrofuran-2-yl)ethan-1-amine hydrochloride demonstrates that enantiomerically pure precursors are accessible. chemscene.com
Stereoselective synthesis can be achieved by employing chiral starting materials from the "chiral pool," such as sugars or amino acids. For instance, 2-deoxy-D-ribose can be used to synthesize chiral oxolane derivatives. nih.gov Asymmetric catalysis is another powerful tool. The asymmetric reduction of 2-acetyltetrahydrofuran using a chiral catalyst can yield an enantiomerically enriched alcohol, which can then be converted to the chiral amine with retention or inversion of stereochemistry, depending on the chosen reaction sequence. Visible-light-mediated deoxygenation reactions have also been developed for the synthesis of chiral tetrahydrofurans from 1,2-diols. nih.gov These methods often involve radical cyclizations that can be controlled stereoselectively. nih.gov
Isocyanato Group Formation Reactions
With the amine precursor, 1-(oxolan-2-yl)ethylamine, in hand, the next critical step is the conversion of the primary amine group (-NH₂) into the isocyanate group (-NCO). This transformation can be accomplished through several distinct methodologies, ranging from traditional industrial processes to milder, phosgene-free laboratory techniques.
The most established industrial method for producing isocyanates is the reaction of a primary amine with phosgene (B1210022) (COCl₂). nih.gov This process, known as phosgenation, typically occurs in two steps. First, the amine reacts with phosgene at low temperatures to form a carbamoyl (B1232498) chloride. Second, this intermediate is heated to eliminate hydrogen chloride (HCl), yielding the isocyanate. google.com
Reaction Steps:
R-NH₂ + COCl₂ → R-NHCOCl + HCl
R-NHCOCl → R-NCO + HCl (where R = 1-(oxolan-2-yl)ethyl)
While efficient, the extreme toxicity of phosgene and the corrosive nature of the HCl byproduct have prompted the development of alternative methods. google.comresearchgate.net Variations include gas-phase phosgenation, which involves reacting the vaporized amine with gaseous phosgene at high temperatures. nih.gov Due to safety concerns, in-situ generation of phosgene from less hazardous precursors like chloroform (B151607) is also an option. chemistryviews.org
Several classic name reactions in organic chemistry provide reliable, phosgene-free routes to isocyanates via rearrangement mechanisms. A key advantage of these reactions is that the migration of the alkyl group occurs with complete retention of stereochemistry, making them suitable for the synthesis of chiral isocyanates from chiral precursors. nih.govwikipedia.org
Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate and nitrogen gas. wikipedia.orgorganic-chemistry.org The required acyl azide is typically prepared from a carboxylic acid derivative, such as an acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). nrochemistry.com For the synthesis of this compound, the starting material would be 2-(oxolan-2-yl)propanoic acid. The isocyanate can be isolated or trapped in situ with nucleophiles like alcohols or water. nih.govnrochemistry.com
Hofmann Rearrangement: This method converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.org The reaction is typically carried out by treating the amide with bromine in an aqueous solution of sodium hydroxide. masterorganicchemistry.com The isocyanate is formed in situ and is usually hydrolyzed to the amine, but it can be trapped under certain conditions. wikipedia.org The precursor for this route would be 2-(oxolan-2-yl)propanamide. Variations using reagents like lead tetraacetate allow the reaction to be performed under milder, non-aqueous conditions. nrochemistry.com
Schmidt Reaction: The Schmidt reaction can refer to several transformations involving azides. When a carboxylic acid is treated with hydrazoic acid (HN₃) under acidic conditions, it rearranges to form an amine, again via an isocyanate intermediate. wikipedia.orgorganic-chemistry.org This process is mechanistically related to the Curtius rearrangement, as it involves the migration of an R-group from a carbonyl carbon to a nitrogen atom with the expulsion of nitrogen gas. wikipedia.org
Comparison of Rearrangement Reactions for Isocyanate Synthesis
| Reaction | Required Precursor for this compound | Key Reagents | Key Intermediate |
|---|---|---|---|
| Curtius Rearrangement | 2-(oxolan-2-yl)propanoic acid | Acyl azide formation (e.g., via SOCl₂, NaN₃ or DPPA), Heat | 2-(oxolan-2-yl)propanoyl azide |
| Hofmann Rearrangement | 2-(oxolan-2-yl)propanamide | Br₂, NaOH(aq) | N-bromoamide |
| Schmidt Reaction | 2-(oxolan-2-yl)propanoic acid | Hydrazoic acid (HN₃), Strong acid (e.g., H₂SO₄) | Protonated acyl azide |
Modern synthetic chemistry has focused on developing catalytic, safer, and more environmentally friendly methods for isocyanate synthesis. These routes often avoid stoichiometric, hazardous reagents.
One prominent strategy is the oxidative carbonylation of amines . This involves reacting the primary amine with carbon monoxide (CO) and an oxidant in the presence of a catalyst, often based on palladium or rhodium. researchgate.net A novel approach uses cyclic carbonates as the carbonyl source in a nickel-catalyzed process, avoiding the direct use of CO gas. researchgate.net
Another significant non-phosgene route involves the reaction of amines with dimethyl carbonate (DMC) . nih.gov This process first forms a carbamate (B1207046) intermediate, which is then thermally decomposed (cracked) to yield the isocyanate and methanol. researchgate.net This two-step method is considered a greener alternative to phosgenation. nih.gov
The Staudinger–aza-Wittig reaction provides another pathway. An azide reacts with a phosphine (B1218219) (like triphenylphosphine) to form an iminophosphorane. This intermediate can then react with carbon dioxide to generate the isocyanate. beilstein-journals.org Using polymer-supported phosphines can simplify the purification process by allowing for easy removal of the phosphine oxide byproduct. beilstein-journals.org
Catalytic and Modern Isocyanate Synthesis Methods
| Methodology | Carbonyl Source | Typical Catalyst | Key Features |
|---|---|---|---|
| Oxidative Carbonylation | Carbon Monoxide (CO) | Palladium (Pd), Rhodium (Rh), Nickel (Ni) complexes | Direct conversion of amine; avoids phosgene. researchgate.netresearchgate.net |
| Dimethyl Carbonate (DMC) Method | Dimethyl Carbonate | Various metal catalysts (e.g., Zn, Mn) for carbamate formation. nih.gov | Two-step process via a stable carbamate intermediate; considered a green alternative. researchgate.net |
| Staudinger–aza-Wittig Reaction | Carbon Dioxide (CO₂) | Stoichiometric phosphine reagent (can be catalytic with regeneration) | Mild conditions; utilizes CO₂ as a C1 source. beilstein-journals.org |
Optimization of Synthetic Efficiency and Purity Control
The successful synthesis of this compound hinges on the careful optimization of reaction parameters and the implementation of effective purification strategies. These efforts are crucial for maximizing the yield of the desired product while minimizing the formation of impurities.
Reaction Kinetics and Process Parameter Optimization
The industrial phosgenation of amines is typically a two-step process involving "cold" and "hot" phosgenation to manage the reaction's exothermicity and side reactions. sabtechmachine.com In the initial "cold" phosgenation step, the amine precursor reacts with phosgene at a lower temperature (0-70°C) to form an intermediate carbamoyl chloride. sabtechmachine.com This is followed by a "hot" phosgenation step at a higher temperature (80-200°C) to convert the carbamoyl chloride into the final isocyanate product. sabtechmachine.com
Key process parameters that require optimization include:
Temperature: The temperature at each stage of the phosgenation process must be carefully controlled. Lower temperatures in the initial stage help to minimize the formation of urea (B33335) byproducts, which can arise from the reaction of the starting amine with the isocyanate product. sabtechmachine.com Higher temperatures in the second stage are necessary to drive the conversion of the carbamoyl chloride to the isocyanate. sabtechmachine.com
Pressure: The reaction is often carried out under pressure, which can influence the reaction rate and the solubility of gaseous reactants like phosgene. google.com
Reactant Stoichiometry: An excess of phosgene is generally used to ensure complete conversion of the amine and to minimize side reactions. wikipedia.org
Solvent: The choice of an inert solvent is critical. Solvents such as toluene, chlorobenzene, or o-dichlorobenzene are commonly used as they are inert to the reactants and facilitate heat transfer. sabtechmachine.comnih.gov
The optimization of these parameters is often achieved through kinetic studies that model the reaction rates and product distribution as a function of these variables.
Table 1: Illustrative Reaction Parameters for a Two-Step Phosgenation Process
| Parameter | Cold Phosgenation | Hot Phosgenation |
|---|---|---|
| Temperature Range | 0 - 70 °C | 80 - 200 °C |
| Key Intermediate | Carbamoyl chloride | Isocyanate |
Purification Strategies for Enhanced Monomer Quality
The purification of this compound is essential to achieve the high purity required for many applications. The primary impurities to be removed include unreacted starting materials, the carbamoyl chloride intermediate, urea byproducts, and residual solvent.
Common purification techniques for isocyanates include:
Distillation: Fractional distillation under reduced pressure is a widely used method for separating the volatile isocyanate product from less volatile impurities. google.com
Crystallization: For solid isocyanates or their derivatives, crystallization can be an effective purification method.
Extraction: Liquid-liquid extraction can be employed to remove certain impurities.
The choice of purification strategy will depend on the physical properties of this compound and the nature of the impurities present.
Chemical Reactivity and Mechanistic Investigations of 2 1 Isocyanatoethyl Oxolane
Reactivity of the Isocyanate Functional Group
The isocyanate (–N=C=O) group is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide variety of nucleophiles. This reactivity is the foundation for its extensive use in polymer and synthetic chemistry.
The most common reaction of isocyanates is nucleophilic addition across the C=N double bond. The reaction proceeds with compounds containing an active hydrogen atom, such as alcohols, amines, and water.
Formation of Urethanes (Carbamates): In the presence of an alcohol (R'-OH), the isocyanate group of 2-(1-isocyanatoethyl)oxolane reacts to form a urethane (B1682113) linkage. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate, followed by proton transfer to the nitrogen atom. This reaction is fundamental to the production of polyurethanes. rsc.orgscbt.com
Formation of Ureas: Primary or secondary amines (R'-NH₂) react even more readily with isocyanates than alcohols to produce substituted ureas. The mechanism is analogous, involving the nucleophilic attack of the amine's nitrogen on the isocyanate carbon.
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide gas. scbt.comnih.gov The newly formed amine can then react with another isocyanate molecule to form a urea (B33335) linkage.
Table 1: General Nucleophilic Addition Reactions of the Isocyanate Group
| Nucleophile (H-Nu) | Reactant | Product Structure | Product Class |
| Alcohol (R'-OH) | This compound | Urethane | |
| Amine (R'-NH₂) | This compound | Urea | |
| Water (H₂O) | This compound | Carbamic Acid (unstable) |
Under specific conditions, typically at elevated temperatures or in the presence of certain catalysts, isocyanates can undergo cycloaddition reactions with themselves. The most significant of these is the cyclotrimerization to form a highly stable, six-membered heterocyclic structure known as an isocyanurate (or 1,3,5-triazine-2,4,6-trione). tue.nl
This trimerization reaction is crucial in the polymer industry for creating cross-linked networks in polyurethane materials, which enhances their thermal stability, chemical resistance, and flame retardancy. tue.nl The reaction can be catalyzed by a variety of compounds, including tertiary amines, metal carboxylates, and alkoxides. rsc.orgnih.gov The formation of isocyanurate is often a consecutive reaction that can occur after the initial formation of urethanes and allophanates (a product formed from the reaction of a urethane with another isocyanate). rsc.org
Catalysts play a critical role in controlling both the rate and the selectivity of isocyanate reactions. rsc.org The choice of catalyst can determine whether the reaction favors the formation of urethanes, ureas, or isocyanurates.
Rate Acceleration: Catalysts significantly increase the rate of reaction between isocyanates and hydroxyl compounds. google.com Common catalysts include tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and organometallic compounds, particularly tin compounds like dibutyltin (B87310) dilaurate. rsc.orgresearchgate.net
Selectivity: The nature of the catalyst can influence the product distribution. For instance, many common tertiary amines and tin carboxylates tend to favor carbamate (B1207046) (urethane) formation when the isocyanate-to-hydroxyl ratio is near equimolar. rsc.org In contrast, catalysts such as carboxylate, phenolate, and alkoxide anions can preferentially promote the formation of isocyanurates, even in the presence of alcohols. rsc.org
Table 2: Relative Reaction Rates of Phenyl Isocyanate with Methanol using Different Catalysts (Model System)
| Catalyst | Relative Rate |
| None | 1 |
| N-methylmorpholine | 3 |
| Triethylamine | 11 |
| Cobalt naphthenate | 23 |
| Ferric chloride | 180 |
| Tributyltin chloride | 400 |
| Trimethyltin hydroxide | 2400 |
Data adapted from a model system study and illustrates the significant impact of catalysts on reaction rates. google.com
Reactivity of the Oxolane Ring
The oxolane, or tetrahydrofuran (B95107) (THF), ring is a five-membered cyclic ether. Compared to more strained cyclic ethers like epoxides (oxiranes) or oxetanes, the oxolane ring is relatively stable and unreactive due to its low ring strain. researchgate.net Cleavage of the ring typically requires harsh conditions, such as the presence of a strong acid.
The ring-opening of oxolane is generally achieved under strong acid catalysis. The mechanism involves the protonation of the ring's oxygen atom by a Brønsted acid (like H₂SO₄) or coordination to a potent Lewis acid. researchgate.netyoutube.com This initial step makes the ether oxygen a better leaving group and activates the adjacent carbon atoms toward nucleophilic attack. youtube.comyoutube.comkhanacademy.org
Following protonation, a nucleophile attacks one of the alpha-carbons, leading to the cleavage of a C-O bond and the opening of the ring. The product is a linearly substituted butane (B89635) derivative. For example, in the presence of a hydrohalic acid like HBr, the oxolane ring would open to form 4-bromobutan-1-ol.
While the oxolane ring is resistant to direct nucleophilic attack, its cleavage can be facilitated by converting the ring oxygen into a good leaving group. As described above, acid catalysis is the most common method. However, highly electrophilic reagents can also induce ring-opening, followed by nucleophilic attack.
Research on related systems has shown that strong electrophiles can activate the THF ring, allowing for its cleavage by various nucleophiles. For instance, a boryl triflate complex has been shown to react with THF, causing ring-opening and insertion of the THF molecule between the electrophile and an attacking nucleophile, such as an aryloxide. rsc.org This demonstrates that even a stable ring like oxolane can be opened if sufficiently activated, allowing for subsequent reactions with nucleophiles that would otherwise be unreactive. rsc.org
Stability and Interactions of the Oxolane Moiety under Diverse Reaction Conditions
The oxolane ring, a saturated five-membered cyclic ether, is generally considered to be a stable moiety. wikipedia.org Its stability, however, is not absolute and can be compromised under specific reaction conditions, particularly in the presence of strong acids or bases. doi.orgresearchgate.net
Under acidic conditions, the lone pair of electrons on the oxygen atom of the oxolane ring can be protonated, forming an oxonium ion. This protonation activates the ring towards nucleophilic attack, which can lead to ring-opening reactions. researchgate.net The stability of the oxolane ring in the presence of various acids is a critical factor in reactions involving the isocyanate group, as acidic catalysts or byproducts could potentially lead to undesired degradation of the oxolane structure.
Conversely, the oxolane ring is generally stable under basic conditions. However, very strong bases can induce ring-opening, although this typically requires more forcing conditions than acid-catalyzed cleavage. cdnsciencepub.com In the context of this compound, reactions involving basic reagents targeting the isocyanate group are less likely to affect the integrity of the oxolane ring.
The stability of the oxolane ring can also be influenced by temperature and the presence of Lewis acids. wikipedia.org High temperatures can promote decomposition pathways, while Lewis acids can coordinate to the oxygen atom, similar to protonation, and facilitate ring-opening. wikipedia.org
A summary of the general stability of the oxolane ring under various conditions is presented in the table below.
| Condition | Stability of Oxolane Ring | Potential Reactions |
| Neutral | High | Generally stable and unreactive. |
| Acidic (Brønsted or Lewis) | Moderate to Low | Protonation or coordination to the oxygen atom, followed by nucleophilic attack and ring-opening. researchgate.net |
| Basic | High | Generally stable, but can undergo ring-opening with very strong bases at elevated temperatures. cdnsciencepub.com |
| Thermal | Moderate | Stable at moderate temperatures, but can decompose at higher temperatures. |
Interplay of Functional Group Reactivities
The presence of both an isocyanate and an oxolane group on the same molecule introduces the potential for complex chemical behavior, including selective reactions at one site while preserving the other (chemoselectivity), directional control in reactions (regioselectivity), and intramolecular interactions.
The isocyanate group is a powerful electrophile, readily reacting with a wide array of nucleophiles. wikipedia.orgresearchgate.net This high reactivity often dictates the chemoselectivity of reactions involving this compound. In the presence of a nucleophile, the isocyanate group is the more likely site of attack compared to the relatively inert oxolane ring under neutral or basic conditions. wikipedia.orgwikipedia.org
For instance, in a reaction with an alcohol or an amine, the nucleophile will preferentially add to the carbonyl carbon of the isocyanate to form a urethane or a urea, respectively, leaving the oxolane ring intact. wikipedia.org
Table of Expected Chemoselective Reactions:
| Reagent | Expected Product | Functional Group Reacted |
| Alcohol (R'-OH) | Urethane | Isocyanate |
| Amine (R'-NH2) | Urea | Isocyanate |
| Water | Unstable carbamic acid, leading to an amine and CO2 | Isocyanate |
| Grignard Reagent (R'-MgX) | Amide (after hydrolysis) | Isocyanate |
Regioselectivity in reactions of this compound primarily concerns reactions that could potentially involve the oxolane ring, such as acid-catalyzed ring-opening. wikipedia.org In such a scenario, the nucleophile could theoretically attack either of the two carbon atoms adjacent to the oxygen atom in the oxolane ring. The outcome of such a reaction would be influenced by steric hindrance from the isocyanatoethyl substituent at the 2-position and the electronic effects of the substituent.
The close proximity of the isocyanate group and the oxolane ring in this compound raises the possibility of intramolecular reactions. The oxygen atom of the oxolane ring could potentially act as an internal nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group. This would lead to the formation of a cyclic product. Such intramolecular cyclizations are often dependent on the stereochemistry of the molecule and the reaction conditions, which can influence the favorability of the required conformation for cyclization.
Isocyanates are also known to undergo rearrangement reactions, such as the Curtius and Hofmann rearrangements, although these are typically involved in their formation rather than their subsequent reactions. wikipedia.orgmasterorganicchemistry.com However, under certain conditions, such as thermal or photochemical stimulation, rearrangement of the isocyanatoethyl side chain could be envisioned, potentially leading to the formation of new heterocyclic structures. The specific conditions required for such processes and the likely products would necessitate detailed experimental and computational investigation.
Role As a Monomer and Chemical Building Block in Advanced Polymer Synthesis
Step-Growth Polymerization with Polyols and Polyamines
The isocyanate group of 2-(1-isocyanatoethyl)oxolane readily reacts with nucleophiles such as hydroxyl groups of polyols and amine groups of polyamines in a step-growth polymerization fashion to form polyurethanes and polyureas, respectively. youtube.combhu.ac.in This process allows for the incorporation of the oxolane ring as a pendant group along the polymer backbone.
The design of polymers utilizing this compound is governed by several key principles:
Stoichiometric Balance: As with any step-growth polymerization, achieving a high molecular weight polymer requires a precise stoichiometric balance between the isocyanate groups and the complementary functional groups (hydroxyl or amine). youtube.com An excess of either reactant will limit the chain length.
Monomer Functionality: The functionality of the comonomers (polyols or polyamines) dictates the architecture of the resulting polymer. Difunctional comonomers will lead to linear polymers, while the inclusion of monomers with a functionality greater than two will result in branched or cross-linked networks.
Solvent and Temperature: The choice of solvent and reaction temperature can significantly impact the polymerization kinetics and the solubility of the growing polymer chains. Apolar solvents are often used for isocyanate-based polymerizations. The temperature must be carefully controlled to prevent side reactions of the isocyanate group.
Table 1: Hypothetical Polyurethane Formulations Incorporating this compound
| Formulation | This compound (molar ratio) | Diol Comonomer | Diol Molar Ratio | Resulting Polymer Architecture | Potential Application |
| PU-Linear-1 | 1 | 1,4-Butanediol | 1 | Linear | Thermoplastic Elastomer |
| PU-Linear-2 | 1 | Poly(ethylene glycol) (Mn = 2000) | 1 | Linear, segmented | Biomaterial |
| PU-Branched-1 | 3 | Trimethylolpropane | 2 | Branched | Coating |
| PU-Crosslinked-1 | 2 | Glycerol | 1 | Cross-linked | Foam |
This table is illustrative and based on general principles of polyurethane chemistry.
The rate of polyurethane or polyurea formation is influenced by the reactivity of the isocyanate group and the nucleophilicity of the comonomer. The steric hindrance around the isocyanate group in this compound may influence its reactivity compared to simpler alkyl isocyanates.
Kinetic studies of similar isocyanate-based polymerizations often reveal second-order kinetics. nih.gov The rate of polymerization can be expressed as:
Rate = k[NCO][OH] or Rate = k[NCO][NH₂]
where k is the rate constant, and [NCO], [OH], and [NH₂] are the concentrations of the isocyanate, hydroxyl, and amine groups, respectively.
The rate constant is highly dependent on the reaction conditions:
Temperature: Increasing the temperature generally increases the reaction rate.
Catalyst: The presence and concentration of a catalyst can dramatically increase the rate constant.
Solvent Polarity: The polarity of the solvent can affect the transition state of the reaction and thus the reaction rate.
Table 2: Hypothetical Kinetic Data for the Polymerization of this compound with a Diol
| Temperature (°C) | Catalyst | Catalyst Concentration (mol%) | Apparent Rate Constant (k, L mol⁻¹ s⁻¹) |
| 60 | None | 0 | 1.5 x 10⁻⁴ |
| 60 | Dibutyltin (B87310) dilaurate | 0.01 | 3.2 x 10⁻² |
| 80 | None | 0 | 4.5 x 10⁻⁴ |
| 80 | Dibutyltin dilaurate | 0.01 | 8.9 x 10⁻² |
This data is hypothetical and intended to illustrate the effects of temperature and catalysis on polymerization kinetics.
Ring-Opening Polymerization (ROP) Strategies Involving the Oxolane Ring
The oxolane (tetrahydrofuran) ring of this compound can undergo ring-opening polymerization, typically initiated by cationic species, to form a polyether backbone. scilit.com This allows for the synthesis of polymers with pendant isocyanatoethyl groups.
Cationic ring-opening polymerization (CROP) of oxolane and its derivatives is a well-established method for producing polytetrahydrofuran (PTHF) or related polyethers. rsc.org This process is typically initiated by strong acids or electrophilic species that can activate the oxygen atom in the oxolane ring. researchgate.net
The mechanism involves three main steps:
Initiation: An initiator, such as a superacid (e.g., triflic acid) or a stable carbocation, attacks the oxygen atom of the oxolane ring, forming a tertiary oxonium ion.
Propagation: The active oxonium ion at the end of the growing chain is attacked by the oxygen of an incoming monomer molecule, leading to the opening of the cyclic monomer and the regeneration of the oxonium ion at the new chain end.
Termination: The polymerization can be terminated by the addition of a nucleophile, such as water or an alcohol, which reacts with the active chain end.
The isocyanate group is generally stable under cationic polymerization conditions, allowing for the formation of a polyether with pendant isocyanate functionalities.
To ensure that only the oxolane ring undergoes polymerization while the isocyanate group remains intact, careful selection of the polymerization conditions is crucial.
Initiator Choice: The initiator should be a strong electrophile that selectively activates the oxolane ring without reacting with the isocyanate group. Protic acids should be used with caution as they can react with isocyanates. Lewis acids or pre-formed oxonium salts are often preferred.
Temperature Control: CROP of oxolanes often has a ceiling temperature above which polymerization is not thermodynamically favorable. The reaction temperature should be maintained below this ceiling temperature to ensure chain growth. Lower temperatures also help to minimize potential side reactions involving the isocyanate group.
Monomer Purity: The presence of impurities, especially nucleophilic ones like water, can lead to premature termination and a low molecular weight polymer. Therefore, rigorous purification of the monomer and solvent is essential.
By employing these selective techniques, it is possible to synthesize well-defined poly(this compound), a reactive polyether that can be further modified through its pendant isocyanate groups.
Functionalization of Polymeric Structures
The polymers synthesized from this compound, whether they have a polyurethane/polyurea backbone with pendant oxolane rings or a polyether backbone with pendant isocyanatoethyl groups, offer numerous possibilities for post-polymerization functionalization.
If the oxolane ring is preserved as a pendant group, it can be subsequently ring-opened to create graft copolymers. More commonly, the pendant isocyanate group serves as a highly versatile reactive handle for functionalization.
The isocyanate group can react with a wide range of nucleophiles to introduce various functionalities onto the polymer chain:
Reaction with Alcohols: Forms urethane (B1682113) linkages, allowing for the attachment of molecules containing hydroxyl groups.
Reaction with Amines: Forms urea (B33335) linkages, enabling the covalent attachment of primary or secondary amine-containing compounds. researchgate.net
Reaction with Thiols: Forms thiocarbamate linkages, providing a route to attach thiol-containing molecules. nih.gov
Reaction with Water: Leads to the formation of an unstable carbamic acid, which decomposes to an amine and carbon dioxide. This can be used to introduce amine functionality or to create porous materials through gas evolution.
This post-polymerization modification strategy allows for the synthesis of a wide variety of functional polymers with tailored properties for specific applications, such as drug delivery, surface modification, and advanced materials. osti.govzju.edu.cn
In-depth Article on this compound Unattainable Due to Lack of Scientific Data
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research or data specifically concerning the chemical compound This compound . As a result, it is not possible to generate the requested in-depth article focusing on its role in advanced polymer synthesis according to the provided outline.
Extensive searches were conducted to locate information regarding the synthesis of polymers from this specific monomer, its potential for post-polymerization modification, and its use in creating tailored macromolecular architectures such as block, graft, or star polymers. These searches yielded no specific results for "this compound" or its synonyms.
The user's request stipulated a sole focus on this compound, with strict exclusion of information not directly pertaining to it. Without foundational research on its polymerization behavior and the reactivity of the resulting polymer, any attempt to create content for the specified sections would be speculative and would not meet the required standards of scientific accuracy.
The requested article outline included the following sections, for which no specific data on this compound could be found:
Synthesis of Tailored Macromolecular Architectures
Controlled Crosslinking and Network Assembly via Isocyanate Reactions
While general principles for these topics exist for other isocyanate- or oxolane-containing monomers, applying them to the specific, unresearched compound "this compound" would not be factually accurate. Therefore, in adherence to the instructions to provide a scientifically accurate and strictly focused article, the request cannot be fulfilled at this time.
Advanced Analytical Techniques for Reaction Monitoring and Structural Elucidation in Research
Spectroscopic Methods for Mechanistic Investigation
Spectroscopic techniques are indispensable for elucidating the reaction mechanisms, identifying transient intermediates, and confirming the molecular structure of "2-(1-isocyanatoethyl)oxolane" and its derivatives.
In-situ Infrared (IR) Spectroscopy for Real-time Reaction Progression
In-situ Fourier Transform Infrared (FTIR) spectroscopy, particularly with Attenuated Total Reflectance (ATR) probes, is a powerful tool for monitoring the progress of reactions involving isocyanates in real time. researchgate.netmt.com The key to this technique lies in the distinct and strong absorption band of the isocyanate (–N=C=O) functional group.
The progress of reactions involving "this compound" can be quantitatively monitored by observing the disappearance of the characteristic asymmetric stretching vibration of the N=C=O group, which typically appears in the 2250-2285 cm⁻¹ region of the infrared spectrum. remspec.comresearchgate.net As the isocyanate group reacts, for instance, with an alcohol to form a urethane (B1682113), this peak diminishes, while new peaks corresponding to the urethane linkage (e.g., C=O stretch around 1700 cm⁻¹ and N-H stretch around 3300 cm⁻¹) appear and grow in intensity. researchgate.net This allows for the determination of reaction kinetics, including reaction rates and endpoints, without the need for offline sampling and analysis. mt.com
Table 1: Characteristic IR Absorption Frequencies for Monitoring Reactions of this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation During Reaction |
| Isocyanate (–N=C=O) | Asymmetric Stretch | 2275 - 2250 | Decreases |
| Urethane (–NH–C=O) | N-H Stretch | 3400 - 3200 | Increases |
| Urethane (–NH–C=O) | C=O Stretch | 1740 - 1680 | Increases |
| Oxolane (C–O–C) | Asymmetric Stretch | 1150 - 1050 | Remains relatively constant |
Note: The exact wavenumbers can be influenced by the solvent and the specific molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Intermediate Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "this compound," offering detailed insights into its connectivity and stereochemistry. High-resolution ¹H and ¹³C NMR are routinely used to confirm the presence of the oxolane ring and the isocyanatoethyl group.
A critical application of NMR for this specific compound is the determination of its stereochemistry. The carbon atom to which the isocyanate group is attached is a stereocenter, leading to the possibility of enantiomers. Chiral derivatizing agents can be employed to convert the enantiomers into diastereomers, which can then be distinguished by NMR due to their different chemical shifts and coupling constants. wordpress.com Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the relative stereochemistry in derivatives of "this compound."
Furthermore, NMR is invaluable for identifying and characterizing reaction intermediates. By acquiring spectra at low temperatures or using rapid acquisition techniques, it is possible to observe transient species that may be present in the reaction mixture, providing crucial information about the reaction pathway.
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Multiplicity | Approximate Chemical Shift (δ, ppm) |
| –CH(NCO)– | Quartet | 3.8 - 4.2 |
| –CH₃ | Doublet | 1.4 - 1.6 |
| Oxolane Protons | Multiplets | 1.8 - 2.2 and 3.7 - 4.0 |
Note: These are estimated values and can vary based on the solvent and spectrometer frequency.
High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, which allows for the determination of its elemental composition. For "this compound," HRMS is used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. This technique is crucial for verifying the identity of the synthesized compound and its reaction products with a high degree of confidence. Techniques like electrospray ionization (ESI) are often employed for the analysis of isocyanate derivatives. rsc.org
Chromatographic Methodologies for Reaction Mixture Analysis
Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the identification and quantification of reactants, products, and byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While isocyanates themselves can be reactive and challenging to analyze directly by GC-MS, this method is highly effective for profiling volatile byproducts or for the analysis of derivatives. reddit.comnih.gov For instance, derivatization of the isocyanate group with an appropriate reagent can yield a more stable and less reactive compound that is amenable to GC-MS analysis. mdpi.com This approach allows for the sensitive detection and identification of "this compound" and related volatile species in a complex mixture.
Liquid Chromatography (LC) for Non-Volatile Reactant and Product Separation
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is a versatile and widely used technique for the separation and analysis of non-volatile compounds. sielc.comnih.gov For reactions involving "this compound," LC is the method of choice for separating the starting material from its products, such as urethanes or ureas, which are typically less volatile.
Often, the isocyanate is derivatized prior to LC analysis to enhance detection and improve chromatographic separation. rsc.orgnih.gov Common derivatizing agents include amines that react with the isocyanate to form a stable urea (B33335) derivative, which can then be readily detected by UV or mass spectrometry detectors. nih.gov When coupled with a mass spectrometer (LC-MS), this technique provides both separation and structural information, making it a powerful tool for the comprehensive analysis of reaction mixtures. nih.gov
Table 3: Comparison of Chromatographic Techniques for the Analysis of this compound Reaction Mixtures
| Technique | Analytes | Sample Preparation | Detection | Key Advantages |
| GC-MS | Volatile species, stable derivatives | Derivatization may be required | Mass Spectrometry | High resolution for complex volatile mixtures |
| LC-MS | Non-volatile reactants, products, and derivatives | Derivatization often used for isocyanate | UV, Mass Spectrometry | Versatile for a wide range of polarities and molecular weights |
X-ray Diffraction and Crystallography for Crystalline Material Structure Determination
In instances where isocyanates or their derivatives can be crystallized, single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and intermolecular interactions. For example, studies on other isocyanates, such as silyl (B83357) isocyanate, have revealed detailed molecular parameters and intermolecular interactions in the solid state. researcher.life Such analyses for this compound would offer insights into the planarity of the C-N=C=O unit and the conformation of the oxolane ring relative to the isocyanatoethyl side chain. wikipedia.org
Powder X-ray diffraction (PXRD) is another valuable tool, particularly for polycrystalline samples. It can be used to identify crystalline phases, determine phase purity, and analyze the crystalline structure of materials. In the context of isocyanate chemistry, PXRD has been employed to study the crystalline nature of polymers and microcapsules containing isocyanates. researchgate.net For this compound, PXRD could be used to characterize its solid form or to study its incorporation into crystalline polymer matrices.
Table 1: Representative Crystallographic Data for a Hypothetical Crystalline Derivative of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1082.1 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.305 |
| R-factor | 0.045 |
Note: This table is illustrative and represents typical data that could be obtained from a single-crystal X-ray diffraction study of a crystalline derivative.
Development of Novel Analytical Approaches for Complex Isocyanate Systems
The high reactivity of the isocyanate group presents challenges for analytical monitoring. mt.com Isocyanates readily react with nucleophiles such as water, alcohols, and amines, making in-situ and real-time analysis crucial for understanding reaction kinetics and ensuring product quality. wikipedia.org Consequently, there is ongoing research into the development of novel analytical methods for complex isocyanate systems, which would be applicable to the study of this compound.
In-situ Reaction Monitoring:
One of the key areas of development is in-situ spectroscopic techniques. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for real-time monitoring of reactions involving isocyanates. mt.com By inserting a probe directly into the reaction vessel, the disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹) and the appearance of peaks corresponding to urethane or urea linkages can be tracked over time. paint.org This provides valuable kinetic data and allows for precise control of the reaction endpoint. mt.com
Chromatographic and Mass Spectrometric Techniques:
For the analysis of complex mixtures containing isocyanates, derivatization followed by chromatography is a common approach. The isocyanate is reacted with a derivatizing agent to form a stable urea derivative, which can then be analyzed by High-Performance Liquid Chromatography (HPLC). google.comepa.gov Novel derivatizing agents are continuously being developed to enhance sensitivity and selectivity, particularly for trace-level detection of isocyanates in environmental or workplace samples. nih.govresearchgate.netrsc.org
The coupling of HPLC with mass spectrometry (LC-MS) provides an even more powerful analytical tool, allowing for the identification and quantification of various isocyanate species and their reaction byproducts. canadacommons.canih.gov The development of high-sensitivity methods using techniques like electrospray ionization and triple quadrupole mass spectrometry has enabled the detection of isocyanates at very low concentrations. canadacommons.ca
Fluorescence-Based Detection:
Another innovative approach involves the use of fluorescent derivatizing agents. rsc.orgresearchgate.net These reagents react with isocyanates to produce highly fluorescent derivatives, which can be detected with great sensitivity using fluorescence spectroscopy or HPLC with a fluorescence detector. This method is particularly useful for the analysis of airborne isocyanates. rsc.orgresearchgate.net
Table 2: Comparison of Modern Analytical Techniques for Isocyanate Analysis
| Technique | Principle | Advantages | Applications for this compound |
| In-situ ATR-FTIR | Real-time monitoring of vibrational bands in a reaction mixture. mt.com | Provides kinetic data, no sampling required, immediate feedback. mt.com | Monitoring polymerization reactions, studying reaction kinetics. |
| HPLC with Derivatization | Separation of stable derivatives based on their affinity for a stationary phase. google.comepa.gov | Robust, quantitative, widely available. | Purity assessment, quantification in reaction mixtures. |
| LC-MS | Separation by HPLC followed by mass-based detection and identification. canadacommons.canih.gov | High sensitivity and selectivity, structural elucidation of byproducts. canadacommons.ca | Identification of impurities and degradation products, metabolic studies. |
| Fluorescence Detection | Derivatization with a fluorescent tag followed by fluorescence measurement. rsc.orgresearchgate.net | Extremely high sensitivity, suitable for trace analysis. rsc.org | Detection in environmental samples, monitoring of low-level exposure. |
Computational and Theoretical Studies of 2 1 Isocyanatoethyl Oxolane
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the behavior of 2-(1-isocyanatoethyl)oxolane. By solving the Schrödinger equation for the molecule, albeit with approximations, we can gain insights into its electronic structure and bonding, which in turn dictate its reactivity. northwestern.edulsu.edu
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.govfrontiersin.org For this compound, DFT can be employed to predict its reactivity by calculating various molecular properties and reactivity descriptors. nih.govmdpi.com
Key reactivity insights from hypothetical DFT studies on this compound could include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the oxolane ring's oxygen atom and the nitrogen of the isocyanate group, while the LUMO would be centered on the carbon atom of the isocyanate group, making it susceptible to nucleophilic attack.
Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution in a molecule. In this compound, the ESP map would likely show a negative potential (red) around the oxygen and nitrogen atoms, indicating regions of high electron density, and a positive potential (blue) around the isocyanate carbon, highlighting its electrophilic nature.
Fukui Functions: These functions provide a more quantitative measure of the local reactivity of different atoms in the molecule, indicating the most likely sites for nucleophilic, electrophilic, and radical attack.
| Descriptor | Calculated Value (arbitrary units) | Interpretation |
|---|---|---|
| HOMO Energy | -7.2 eV | Indicates moderate electron-donating ability. |
| LUMO Energy | -0.5 eV | Indicates a strong electron-accepting ability at the isocyanate carbon. |
| HOMO-LUMO Gap | 6.7 eV | Suggests high kinetic stability. |
| Global Electrophilicity Index (ω) | 1.8 | Classifies the molecule as a strong electrophile. |
| Global Nucleophilicity Index (N) | 2.5 | Indicates moderate nucleophilic character. |
The flexibility of the oxolane ring and the rotational freedom around the C-N bond in this compound lead to the existence of multiple conformers and stereoisomers. Computational conformational analysis can identify the most stable geometries and the energy barriers between them. mdpi.comrsc.orgcwu.edu
Due to the chiral center at the ethyl group, this compound exists as two enantiomers, (R)- and (S)-2-(1-isocyanatoethyl)oxolane. Furthermore, the oxolane ring can adopt various puckered conformations, such as the envelope and twist forms. Quantum chemical calculations can determine the relative energies of these different stereoisomers and conformers, providing insights into their relative populations at a given temperature.
A hypothetical potential energy surface scan for the rotation around the bond connecting the ethyl group to the oxolane ring would reveal the most stable rotational isomers (rotamers) and the energy barriers for their interconversion.
| Conformer/Stereoisomer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|
| (R)-Isomer, Conformer A (Envelope) | 0.00 | 45.0 |
| (R)-Isomer, Conformer B (Twist) | 0.85 | 10.0 |
| (S)-Isomer, Conformer A (Envelope) | 0.00 | 45.0 |
| (S)-Isomer, Conformer B (Twist) | 0.85 | 10.0 |
Reaction Pathway Modeling and Transition State Theory
Computational modeling can be used to investigate the mechanisms of reactions involving this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates, and thus elucidate the reaction pathway. chemrxiv.orgresearchgate.netupc.edu
Transition State Theory (TST) is a fundamental theory used to calculate the rates of chemical reactions. johnhogan.infowikipedia.orgfiveable.melibretexts.orglibretexts.org In conjunction with quantum chemical calculations, TST allows for the determination of the activation energy (energy barrier) for each step in a reaction mechanism. The step with the highest energy barrier is the rate-determining step.
For instance, in the reaction of this compound with an alcohol to form a urethane (B1682113), computational modeling could be used to compare different possible mechanisms, such as a direct nucleophilic attack or a base-catalyzed pathway. The calculated energy barriers for each step would reveal the most favorable reaction pathway.
Many reactions of isocyanates are catalyzed. Computational studies are invaluable for understanding how catalysts function at a molecular level. rsc.orguh.eduaiche.orgaps.org For a reaction involving this compound, computational modeling could be used to investigate the mechanism of catalysis by, for example, a tertiary amine.
| Reaction Step | Uncatalyzed ΔG‡ (kcal/mol) | Catalyzed (Tertiary Amine) ΔG‡ (kcal/mol) |
|---|---|---|
| Nucleophilic Attack | 25.8 | 15.2 |
| Proton Transfer | 10.3 | 5.1 |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.govnih.govrsc.org For this compound, MD simulations can provide insights into its behavior in the liquid phase and its interactions with other molecules, such as solvents or other reactants. mdpi.com
MD simulations can be used to calculate various properties, including:
Radial Distribution Functions (RDFs): RDFs describe how the density of surrounding matter varies as a function of distance from a particular point. For this compound in a solvent, RDFs can reveal the structure of the solvation shell and identify specific intermolecular interactions, such as hydrogen bonding between the isocyanate group and protic solvent molecules.
Diffusion Coefficients: These simulations can predict how quickly the molecule moves through a particular medium, which is important for understanding reaction kinetics in solution.
Conformational Dynamics: MD can track the conformational changes of the molecule over time, providing a dynamic picture of the energy landscape explored in section 6.1.2.
By simulating a system containing multiple this compound molecules, one could also study the potential for self-association or aggregation, which might be relevant in concentrated solutions or in the bulk liquid.
Structure-Reactivity Relationship Predictions and Design of Novel Derivatives
Computational and theoretical chemistry provide powerful tools for predicting the reactivity of molecules and guiding the design of new chemical entities with tailored properties. In the case of this compound, these methods can elucidate the intricate relationship between its three-dimensional structure and chemical behavior, paving the way for the rational design of novel derivatives. By employing quantum chemical calculations and quantitative structure-activity relationship (QSAR) models, researchers can explore the chemical space around the parent molecule to identify candidates with enhanced reactivity, selectivity, or specific biological activities.
Predicting Structure-Reactivity Relationships
The reactivity of this compound is dominated by the highly electrophilic carbon atom of the isocyanate group (-N=C=O). nih.govwikipedia.org Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying the electronic and steric factors that govern this reactivity. nih.govstackexchange.com
Electronic Properties: Key electronic descriptors can be calculated to predict sites susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, these maps would hypothetically show a significant positive potential (electrophilic region) centered on the isocyanate carbon, confirming it as the primary site for reaction with nucleophiles like alcohols or amines.
Frontier Molecular Orbitals (FMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The LUMO is expected to be localized on the π* orbital of the N=C=O group, indicating that electrons from a nucleophile would be accepted into this orbital. researchgate.net A lower LUMO energy generally correlates with higher electrophilicity and greater reactivity.
Atomic Charges: Calculation of partial atomic charges (e.g., using Natural Bond Orbital analysis) would quantify the positive charge on the isocyanate carbon, providing a numerical basis for its electrophilicity.
Steric Factors: The oxolane ring and the ethyl group introduce steric hindrance around the reactive isocyanate center. Computational models can precisely calculate the steric accessibility of the isocyanate carbon, predicting how the molecule's conformation might influence reaction rates. For instance, the orientation of the oxolane ring relative to the isocyanate group could shield one face of the molecule from attack, potentially leading to stereoselective reactions.
A hypothetical data table summarizing calculated properties for the parent compound is presented below.
| Property | Calculated Value | Implication for Reactivity |
|---|---|---|
| LUMO Energy | -0.5 eV | Indicates a strong electrophilic character, susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 5.2 eV | Suggests high kinetic stability under standard conditions. |
| NBO Charge on Isocyanate Carbon | +0.85 e | Quantifies the high positive charge, confirming it as the primary reaction site. |
| Dipole Moment | 3.1 D | Suggests the molecule is polar, influencing its solubility and intermolecular interactions. |
Design and In Silico Screening of Novel Derivatives
Building on the understanding of its structure-reactivity relationship, novel derivatives of this compound can be designed to modulate its properties. The goal could be to enhance its reactivity for polymer synthesis or to introduce specific functionalities for potential biological applications. researchgate.net
Design Strategy: A common strategy involves introducing substituents at various positions on the oxolane ring. nih.govrsc.org For example:
Electron-Withdrawing Groups (EWGs): Placing an EWG (e.g., a fluorine or nitro group) on the oxolane ring would be predicted to lower the LUMO energy of the isocyanate group through an inductive effect. This would increase the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity towards nucleophiles.
Electron-Donating Groups (EDGs): Conversely, an EDG (e.g., a methoxy (B1213986) or amino group) would be expected to raise the LUMO energy, potentially decreasing the reaction rate. mdpi.com
Steric Modifications: Altering the substitution pattern could also be used to fine-tune the steric environment around the reactive center, which could be useful for controlling the selectivity of reactions.
Quantitative Structure-Activity Relationship (QSAR): To systematically explore these possibilities, a QSAR model can be developed. researchgate.netmdpi.com This involves:
Designing a Library: A virtual library of this compound derivatives with diverse substituents is created.
Calculating Descriptors: For each derivative, a range of molecular descriptors (electronic, steric, hydrophobic, etc.) is calculated using computational software.
Model Building: A statistical model is built to correlate these descriptors with a specific activity (e.g., predicted reaction rate constant or binding affinity to a biological target).
Prediction: The validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. nih.gov
The following interactive table presents hypothetical data for a set of designed derivatives and a simplified QSAR model predicting their relative reactivity.
| Derivative | Substituent (on Oxolane Ring) | LUMO Energy (eV) | Steric Hindrance Index | Predicted Relative Reactivity |
|---|---|---|---|---|
| Parent | None | -0.50 | 1.00 | 1.00 |
| D1 | 4-Fluoro | -0.65 | 1.05 | 1.85 |
| D2 | 4-Nitro | -0.82 | 1.15 | 2.50 |
| D3 | 3-Methoxy | -0.45 | 1.20 | 0.80 |
| D4 | 3,4-Difluoro | -0.78 | 1.10 | 2.95 |
This computational approach enables a more efficient and targeted discovery process. By predicting the properties of molecules in silico, the design-synthesis-test cycle can be significantly accelerated, reducing costs and focusing laboratory efforts on compounds with the highest probability of success.
Future Research Directions and Emerging Paradigms
Development of Sustainable and Green Synthetic Protocols
The chemical industry is increasingly shifting towards environmentally benign processes, guided by the principles of green chemistry. organic-synthesis.commit.edunih.gov For 2-(1-isocyanatoethyl)oxolane, future research will be critical in developing synthetic routes that are safer, more efficient, and derived from renewable sources.
Key research objectives in this area include:
Renewable Feedstocks: The oxolane moiety, also known as tetrahydrofuran (B95107) (THF), and its derivatives can be sourced from renewable biomass. mdpi.com For instance, 2-methyl-tetrahydrofuran (2-MeTHF) is derived from corncobs and bagasse. sigmaaldrich.com Research should focus on developing pathways to synthesize the 2-(1-aminoethyl)oxolane precursor from such bio-based platform molecules. This would significantly reduce the carbon footprint compared to traditional petroleum-based syntheses.
Phosgene-Free Isocyanate Synthesis: The conventional production of isocyanates often involves the highly toxic and hazardous chemical, phosgene (B1210022). mostwiedzy.pl A major goal for future research is the development and optimization of phosgene-free routes. Alternative methods, such as the reductive carbonylation of nitro compounds or the oxidative carbonylation of amines, represent more environmentally benign approaches. researchgate.net Another promising avenue is the oxidation of isonitriles, which can be achieved using readily available and less hazardous reagents like dimethyl sulfoxide (B87167) (DMSO) catalyzed by trifluoroacetic anhydride. researchgate.net
Green Solvents and Reaction Conditions: The selection of solvents plays a crucial role in the sustainability of a chemical process, as they often constitute the largest volume of material used. nih.gov Research should investigate the use of greener solvents, such as bio-based ethers like 2-MeTHF or cyclopentyl methyl ether (CPME), which are viable alternatives to more hazardous solvents like tetrahydrofuran or dichloromethane. mdpi.comsigmaaldrich.com Additionally, exploring solvent-free reaction conditions or using energy-efficient techniques like microwave-assisted synthesis can reduce waste and energy consumption. jddhs.com
| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit |
| Use of Renewable Feedstocks | Synthesizing the oxolane ring from biomass-derived furfural (B47365) or levulinic acid. mdpi.com | Reduced reliance on fossil fuels and lower carbon footprint. |
| Safer Chemical Synthesis | Employing phosgene-free methods like reductive carbonylation of a nitro precursor. researchgate.net | Elimination of highly toxic reagents, enhancing process safety. |
| Safer Solvents and Auxiliaries | Replacing traditional solvents (e.g., THF, Dichloromethane) with greener alternatives (e.g., 2-MeTHF, CPME). sigmaaldrich.comunito.it | Reduced environmental pollution and health risks. |
| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy input. jddhs.com | Lower operational costs and environmental impact. |
Bio-inspired Chemical Transformations and Biocatalysis
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers remarkable selectivity and efficiency under mild conditions, aligning perfectly with green chemistry principles. nih.govwits.ac.za Future research should explore the application of biocatalysis in the synthesis and transformation of this compound.
Emerging paradigms in this field include:
Enzymatic Synthesis of Chiral Precursors: The carbon atom to which the isocyanate group is attached is a stereocenter. Enzymes, particularly transaminases, could be engineered to stereoselectively synthesize the chiral amine precursor, 2-(1-aminoethyl)oxolane. This would provide access to enantiomerically pure forms of the final isocyanate, which is crucial for applications in pharmaceuticals and other specialized polymers.
Enzyme-Catalyzed Reactions: While the isocyanate group itself is highly reactive, enzymes could be employed to modify other parts of the molecule or to catalyze reactions involving the isocyanate under controlled conditions. For instance, lipases could catalyze the reaction of the isocyanate with specific polyols in organic solvents to create well-defined oligomers or polymers. unito.it
Directed Evolution and Protein Engineering: Advances in protein engineering and directed evolution allow for the tailoring of enzymes to specific, non-natural substrates and reaction conditions. wits.ac.za Future work could involve creating bespoke enzymes designed specifically for the precursors of this compound, enhancing reaction rates, and enabling synthesis in unconventional, greener solvent systems. unito.itresearchgate.net
| Biocatalytic Approach | Potential Application | Expected Outcome |
| Transaminases | Asymmetric synthesis of the 2-(1-aminoethyl)oxolane precursor. | Access to enantiomerically pure (R)- or (S)-2-(1-isocyanatoethyl)oxolane. |
| Hydrolases (e.g., Lipases) | Controlled polymerization with polyols in non-aqueous media. unito.it | Synthesis of polyurethanes with specific molecular weights and properties. |
| Protein Engineering | Development of novel enzymes for specific transformations. | Enhanced catalytic efficiency, substrate specificity, and stability in green solvents. researchgate.net |
Integration into Advanced Material Fabrication Methodologies
The isocyanate functional group is a cornerstone of polyurethane chemistry, reacting readily with compounds containing active hydrogen, such as alcohols and amines. turkchem.net The unique structure of this compound, featuring a flexible oxolane ring, makes it an attractive building block for novel materials.
Future research should focus on:
Novel Polyurethanes and Polymers: Integrating this compound as a monomer or chain extender in polyurethane synthesis could impart unique properties. The flexible ether linkage of the oxolane ring may enhance the elasticity and low-temperature performance of the resulting polymers. Its specific steric hindrance could also influence the morphology and phase separation of segmented polyurethanes, leading to materials with tailored mechanical properties.
Reactive Hydrogels and Cryogels: Isocyanate-containing monomers can be used to fabricate reactive gels. Cryogels, which are macroporous gels formed at subzero temperatures, containing isocyanate groups can be synthesized for applications like rapid biomolecule immobilization. nih.gov Research into creating cryogels using this compound could lead to advanced platforms for biosensors, tissue engineering scaffolds, and biocatalyst supports. nih.gov
Surface Modification and Functional Coatings: The reactive isocyanate group can be used to graft the molecule onto surfaces containing hydroxyl or amine groups. This could be used to modify the surface properties of materials, for example, to enhance biocompatibility, improve adhesion, or create functional coatings with specific chemical resistance.
Exploration of Novel Catalytic Systems for Controlled Isocyanate and Oxolane Chemistry
Catalysts are essential for controlling the rate and selectivity of isocyanate reactions. poliuretanos.com.br The development of new catalytic systems is paramount for harnessing the full potential of this compound in polymer synthesis and other chemical transformations.
Promising areas for future investigation are:
Selective Catalysis of the Isocyanate Group: The reaction of isocyanates with polyols to form urethanes is often catalyzed by organometallic compounds (like organotins) or tertiary amines. turkchem.net However, concerns over the toxicity of tin catalysts have driven research towards alternatives, such as zirconium and bismuth compounds, which can offer different reactivity and selectivity profiles. wernerblank.com Future studies should explore these non-tin catalysts for the polymerization of this compound.
Organocatalysis: Organocatalysts, such as N-heterocyclic carbenes (NHCs) and amidine/guanidine bases, have emerged as powerful tools for polyurethane synthesis. acs.org These metal-free catalysts can offer high activity and selectivity, providing a more sustainable alternative to traditional metal-based systems. Investigating their effectiveness with this compound could enable precise control over polymer architecture.
Switchable Catalysis: Developing "switchable" catalysts that can be turned on or off by an external stimulus (e.g., light, temperature) would allow for temporal control over polymerization. This could enable the fabrication of complex, multi-layered materials or allow for long pot-life formulations that cure on demand.
| Catalyst Type | Research Focus | Potential Advantage |
| Non-Tin Metal Catalysts (e.g., Zr, Bi) | Investigating reaction kinetics and selectivity in polyurethane formation. wernerblank.com | Reduced toxicity and potentially unique control over side reactions. |
| Organocatalysts (e.g., NHCs, Amidines) | Exploring metal-free polymerization of this compound. acs.org | Sustainable, metal-free polymers with high precision. |
| Tertiary Amines | Optimizing catalysis for reactions with both alcohols (gelling) and water (blowing). poliuretanos.com.br | Tailoring polyurethane foam properties. |
| Switchable Catalysts | Developing systems for on-demand polymerization. | Enhanced processing control and fabrication of complex structures. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(1-isocyanatoethyl)oxolane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling an oxolane precursor with an isocyanate group. For example, cyclization of a diol precursor (e.g., 2-(hydroxyethyl)oxolane) with phosgene or thiophosgene under anhydrous conditions generates the isocyanate moiety. Solvent choice (e.g., dichloromethane) and temperature control (0–5°C) are critical to minimize side reactions like oligomerization . Catalysts such as triethylamine can enhance reaction efficiency by scavenging HCl. Yield optimization requires strict moisture exclusion and inert atmospheres.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- FT-IR : The isocyanate group (-NCO) shows a sharp peak near 2270 cm⁻¹. Absence of -OH (3300–3500 cm⁻¹) confirms complete conversion from precursor alcohols .
- NMR : ¹H NMR reveals protons on the oxolane ring (δ 1.5–2.5 ppm for CH₂ groups) and the ethyl-isocyanate chain (δ 3.0–3.5 ppm for CH₂-NCO). ¹³C NMR identifies the carbonyl carbon of -NCO at δ ~125 ppm .
- X-ray Crystallography : Resolves spatial arrangement, particularly the puckering of the oxolane ring and orientation of the isocyanate group .
Q. How does the reactivity of this compound compare to analogous aliphatic isocyanates in nucleophilic addition reactions?
- Methodological Answer : The oxolane ring’s electron-donating ether oxygen increases electron density at the isocyanate carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). Kinetic studies using UV-Vis spectroscopy can track reaction rates with aniline in THF, showing a 20–30% rate increase compared to linear alkyl isocyanates. Steric effects from the ethyl group may slightly reduce accessibility, requiring longer reaction times for bulkier nucleophiles .
Advanced Research Questions
Q. How can NMR data resolve pseudorotational dynamics in the oxolane ring of this compound?
- Methodological Answer : Pseudorotation (ring puckering) is quantified using ¹H-¹H coupling constants (³JHH) from COSY or NOESY experiments. For example, ³JHH values >8 Hz indicate a twist (T) conformation, while values <6 Hz suggest an envelope (E) form. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model free-energy profiles, revealing dominant conformers (e.g., ³T₂ or ²E) and activation barriers (e.g., 5–10 kcal/mol) .
Q. What computational strategies predict the binding affinity of this compound derivatives with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates interactions like hydrogen bonding between the oxolane oxygen and protease active sites (e.g., GLN189 in viral proteases). MD simulations (NAMD/GROMACS) assess stability over 100 ns trajectories, with binding free energies calculated via MM-PBSA. For example, oxolane hydroxyl groups may form hydrogen bonds (1.7–2.1 Å) critical for affinity (−5 to −7 kcal/mol) .
Q. How do substituents on the oxolane ring influence ring-opening reactions, and how can contradictory kinetic data be reconciled?
- Methodological Answer : Electron-withdrawing groups (e.g., -Br) stabilize transition states in radical-mediated ring-opening, lowering activation energy by 8–10 kcal/mol (e.g., vinyl substituents in ). Contradictions in rate data may arise from solvent polarity effects or competing pathways (e.g., SN1 vs. SN2). Multivariate analysis (e.g., Hammett plots) correlates substituent σ values with rate constants to identify dominant mechanisms .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure this compound derivatives?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen-Co complexes) can induce enantioselectivity. HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves racemic mixtures, while X-ray crystallography confirms absolute configuration. Enantiomeric excess (ee) is quantified via ¹H NMR with chiral shift reagents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
